3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with the molecular formula C16H16N2O6 This compound is notable for its unique structure, which includes a benzamide core substituted with methoxy groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common approach begins with the preparation of 3,4,5-trimethoxybenzaldehyde, which can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide . The aldehyde group is then converted to the corresponding benzamide through a series of reactions involving nitration and thiazole ring formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and purification techniques like recrystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzaldehyde: Used as an intermediate in the synthesis of various pharmaceuticals.
3,4,5-trimethoxy-N-(3-nitrophenyl)benzamide: A structurally similar compound with potential biological activity.
Uniqueness
3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both methoxy and nitrophenyl groups, as well as the thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Trimethoxyphenyl group : Known for enhancing biological activity.
- Thiazole ring : Implicated in various pharmacological properties.
- Nitrophenyl substituent : Potentially increasing reactivity and bioactivity.
The molecular formula is C19H18N2O4S, with a molecular weight of approximately 414.42 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : The compound binds to the colchicine site on tubulin, inhibiting microtubule polymerization which is essential for cell division. This mechanism is similar to that of established anticancer agents like colchicine .
- Heat Shock Protein (Hsp90) Inhibition : It disrupts the function of Hsp90, leading to the degradation of client proteins involved in cancer cell survival.
- Antioxidant Activity : The nitrophenyl group may enhance antioxidant properties by scavenging free radicals .
Anticancer Activity
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- Bacterial Inhibition : Exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Demonstrated antifungal properties against common pathogens like Candida albicans.
Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human breast cancer cells. Results indicated:
- Mechanism : Induction of apoptosis through mitochondrial pathways.
- Findings : The compound increased reactive oxygen species (ROS) levels leading to cell death.
Study 2: Antimicrobial Properties
In another study focusing on its antimicrobial properties:
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : The compound showed a zone of inhibition comparable to standard antibiotics against Staphylococcus aureus.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-26-15-8-12(9-16(27-2)17(15)28-3)18(23)21-19-20-14(10-29-19)11-5-4-6-13(7-11)22(24)25/h4-10H,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUDHCCVSDXBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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